molecular formula C15H10Cl2N2OS B2621601 2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide CAS No. 303147-25-3

2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide

Cat. No.: B2621601
CAS No.: 303147-25-3
M. Wt: 337.22
InChI Key: YTENHBSMLXPATB-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C15H10Cl2N2OS and a molar mass of 337.22 g/mol . This compound is known for its unique structural properties, which include two chlorine atoms, a cyano group, and a methylsulfanyl group attached to a benzamide core. These features make it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 5-cyano-2-(methylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as recrystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes or receptors, potentially inhibiting their activity. The cyano group and methylsulfanyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of chlorine, cyano, and methylsulfanyl groups makes it particularly versatile for various applications .

Properties

IUPAC Name

2,3-dichloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-21-13-6-5-9(8-18)7-12(13)19-15(20)10-3-2-4-11(16)14(10)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTENHBSMLXPATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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